(4-Chlorophenyl)guanidine mononitrate
Overview
Description
“(4-Chlorophenyl)guanidine mononitrate” is a chemical compound with the molecular formula C7H9ClN4O3 . It has an average mass of 232.624 Da and a monoisotopic mass of 232.036316 Da . It is also known as CGI-58 or ABHD5, a protein-coding gene that plays an important role in lipid metabolism.
Synthesis Analysis
The synthesis of guanidine compounds, including “this compound”, has been extensively studied . Guanidines are used as nucleophilic catalysts in synthetic processes . A comprehensive review of synthetic accesses to biguanide compounds provides an extensive and critical overview of the synthetic accesses to biguanide compounds, as well as their comparative advantages and limitations .Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C7H9ClN4O3 . Further details about its structure can be obtained through techniques such as X-ray diffraction .Chemical Reactions Analysis
Guanidine compounds, including “this compound”, are known for their strong organic base properties and are used as nucleophilic catalysts . They can participate in various chemical reactions, including mono-functional or bifunctional activation of a nucleophile and an electrophile by guanidinium .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem and ChemSpider . These databases provide information on its molecular formula, average mass, monoisotopic mass, and more .Scientific Research Applications
Antibacterial Activity
Guanidine derivatives, including those with chlorophenyl groups, have been explored for their antibacterial properties. For instance, a study by Russell et al. (2019) investigated a series of guanidine to 2-aminopyrimidine isosteres, finding that certain derivatives displayed good antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimal cytotoxicity to mammalian cells (Russell et al., 2019). Similarly, Muhammad Said and colleagues (2015) synthesized trisubstituted guanidines, demonstrating their bactericidal activity against various bacterial strains (Said et al., 2015).
Anticancer Applications
Guanidine-containing drugs have been studied for their potential in cancer chemotherapy. Ekelund et al. (2001) reviewed the pharmacology and clinical application of guanidino-containing compounds, focusing on their mechanisms of action and therapeutic uses, particularly in inhibiting mitochondrial function, which is a unique feature among chemotherapeutic drugs (Ekelund et al., 2001).
Coordination Chemistry and Molecular Electronics
Guanidine compounds have also been explored for their role in coordination chemistry and potential applications in molecular electronics. A study by Herres‐Pawlis et al. (2005) extended a series of bis-guanidine ligands for use in biomimetic coordination chemistry, showing the versatility of guanidine derivatives in forming complex structures with potential electronic applications (Herres‐Pawlis et al., 2005).
Photolabile Complexes for Drug Delivery
The development of photolabile ruthenium complexes to cage and release cytotoxic agents like CHS-828, a compound related to guanidine derivatives, highlights an innovative approach to improve therapeutic profiles through controlled drug delivery. Jianhua Wei and A. Renfrew (2018) demonstrated that these complexes are stable in the dark but release the cytotoxic agent upon exposure to visible light, significantly increasing their toxicity in combination with light (Wei & Renfrew, 2018).
Safety and Hazards
The safety and hazards of “(4-Chlorophenyl)guanidine mononitrate” can be found in safety data sheets and other resources . These resources provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .
Future Directions
The future directions of research on “(4-Chlorophenyl)guanidine mononitrate” and other guanidine compounds are promising . For instance, core–shell structured magnetic with carbon and mesoporous silica shells supported guanidine have been developed for high-performance synthesis of Knoevenagel reaction . This indicates the potential of guanidine compounds in various applications, including drug design, coordination chemistry, and materials science .
Mechanism of Action
Target of Action
Guanidines, a class of compounds to which (4-chlorophenyl)guanidine mononitrate belongs, have been studied for their potential against two targets: inhibition of mda-mb-231, and mcf-7 breast cancer cells viability and inhibition of ache/buche .
Mode of Action
The effects of guanidines are measured mainly by subjective responses . It is known that guanidines act in the central nervous system (CNS) rather than directly on skeletal muscle .
Biochemical Pathways
Guanidines are known to have a direct relaxant effect on vascular smooth muscles . The dilation of coronary vessels improves oxygen supply to the myocardium .
Pharmacokinetics
Guanidines are known to be rapidly and completely absorbed, and metabolized in the liver . The half-life of guanidines is between 2.3-5 hours .
Result of Action
Guanidines are known to block nerve impulses (or pain sensations) that are sent to the brain .
Action Environment
It is known that substances predicted as likely to meet criteria for category 1a or 1b carcinogenicity, mutagenicity, or reproductive toxicity, or with dispersive or diffuse use(s) where predicted likely to meet any classification criterion for health or environmental hazards, or where there is a nanoform soluble in biological and environmental media .
Properties
IUPAC Name |
2-(4-chlorophenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIUTUZPPZXWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191960 | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38647-83-5 | |
Record name | Guanidine, N-(4-chlorophenyl)-, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38647-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Chlorophenyl)guanidine mononitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)guanidine mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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